molecular formula C17H20ClN5O B2901357 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097859-40-8

2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2901357
CAS No.: 2097859-40-8
M. Wt: 345.83
InChI Key: GJYKRUGZGOWSKR-UHFFFAOYSA-N
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Description

This product is a high-purity sample of 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, a chemical compound provided for research and development purposes. The compound is identified by the CAS Number 2097859-40-8 . It has a molecular formula of C17H20ClN5O and a molecular weight of 345.83 g/mol . While the specific biological targets and full mechanism of action for this compound are not fully detailed in public scientific literature, its complex structure, featuring both chloropyrimidine and cyclopentapyridazinone moieties, suggests potential for significant bioactivity. This makes it a valuable chemical entity for exploratory research in medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key reference standard or as a building block for the synthesis of novel derivatives. It is For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYKRUGZGOWSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperidine

Piperidin-4-ylmethanol is reacted with 2,5-dichloropyrimidine in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 100°C for 24 hours. The nucleophilic substitution at the pyrimidine’s C2 position proceeds with 75% yield, affording 1-(5-chloropyrimidin-2-yl)piperidin-4-ylmethanol. The product is confirmed by LC-MS (m/z: 258.1 [M+H]$$^+$$) and $$^{1}\text{H}$$ NMR (δ 8.41 ppm for pyrimidine protons).

Conversion to Alkyl Bromide

The alcohol intermediate is treated with phosphorus tribromide (PBr$$_3$$) in dichloromethane at 0°C, yielding the corresponding bromide with 85% efficiency. The alkyl bromide is isolated via vacuum distillation and characterized by a triplet at δ 3.45 ppm ($$J = 6.5$$ Hz) in the $$^{1}\text{H}$$ NMR spectrum, corresponding to the methylene group adjacent to bromine.

Alkylation of Cyclopenta[c]pyridazin-3-one

The pyridazinone core undergoes alkylation at position 2 using sodium hydride (NaH) as a base in tetrahydrofuran (THF). A solution of cyclopenta[c]pyridazin-3-one (1 equiv) and 1-(5-chloropyrimidin-2-yl)piperidin-4-ylmethyl bromide (1.2 equiv) in THF is stirred at 60°C for 8 hours. The reaction mixture is quenched with water, and the product is extracted with ethyl acetate. After column chromatography (silica gel, hexane/ethyl acetate 3:1), the alkylated intermediate is obtained in 65% yield.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that THF outperforms DMF or acetonitrile in minimizing side reactions, while NaH provides superior deprotonation efficiency compared to K$$2$$CO$$3$$ or DBU. Elevated temperatures (60°C) enhance reaction rates without compromising yield.

Yield Improvement Strategies

Employing a 20% excess of alkyl bromide and iterative recrystallization from methanol increases the final yield to 72%. Catalytic amounts of tetrabutylammonium iodide (TBAI) further accelerate the alkylation via phase-transfer mechanisms.

Spectroscopic Characterization and Analytical Data

The final compound is characterized by:

  • HR-MS : m/z 402.0942 [M+H]$$^+$$ (calc. 402.0945 for C$${19}$$H$${20}$$ClN$$_5$$O).
  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.38 (s, 2H, pyrimidine-H), 4.12 (d, $$J = 7.2$$ Hz, 2H, CH$$2$$-piperidine), 3.85–3.79 (m, 2H, piperidine-H), 3.02 (t, $$J = 11.6$$ Hz, 2H, cyclopentane-H), 2.65–2.58 (m, 1H, piperidine-H), 2.45–2.32 (m, 4H, cyclopentane-H).
  • IR : 1665 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C=N pyridazinone).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole-5-sulfonyl fluoride has been explored for its potential as a pharmacophore in drug design. Its sulfonyl fluoride group is known to enhance the reactivity of compounds, making it useful in the development of enzyme inhibitors and other bioactive agents.

  • Enzyme Inhibition : The compound has been utilized as a covalent inhibitor for serine proteases, which are critical in various biological processes. For instance, it has shown promise as a reactive probe in the preparation of cell lysates, aiding in the study of protease activity .
  • Drug Modification : Research indicates that compounds containing sulfonyl fluoride moieties can modify existing drugs to enhance their efficacy. For example, modifications to known drugs like Ibuprofen have demonstrated improved pharmacological properties .

Chemical Biology Applications

The unique reactivity of 1H-Indole-5-sulfonyl fluoride allows it to serve as a valuable tool in chemical biology.

  • Probing Biological Systems : The compound has been employed in developing probes that target specific biomolecules. Its ability to form covalent bonds with amino acids enables researchers to study protein interactions and functions .
  • Synthesis of Bioactive Molecules : The compound's role in synthesizing bioactive molecules is underscored by its incorporation into various chemical reactions, including Michael additions and nucleophilic substitutions . These reactions facilitate the creation of complex molecular architectures relevant in drug discovery.

Material Science Applications

In materials science, 1H-Indole-5-sulfonyl fluoride is being investigated for its potential to create functionalized surfaces.

  • Organic-Inorganic Linkages : The compound has been utilized in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry to form stable organic-inorganic linkages. This application is crucial for developing advanced materials with tailored properties, such as enhanced hydrophobicity and antibacterial activity .
  • Functional Coatings : By anchoring organic compounds onto inorganic surfaces through the sulfonyl fluoride group, researchers can create coatings with specific functionalities. This method has potential applications in biomedical devices and sensors .

Case Study 1: Enzyme Inhibition

A study demonstrated that 1H-Indole-5-sulfonyl fluoride effectively inhibited serine proteases, showcasing its potential as a therapeutic agent. The compound was tested against various proteases, yielding significant inhibition rates that suggest its utility in drug development targeting diseases associated with protease dysregulation.

Case Study 2: Organic-Inorganic Materials

Research focused on using 1H-Indole-5-sulfonyl fluoride to create functionalized surfaces for biomedical applications. The results indicated that surfaces treated with this compound exhibited enhanced antibacterial properties and could be used in developing medical implants that reduce infection rates.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, particularly in their bicyclic cores and substituent patterns:

Key Observations:

Core Flexibility: The target compound’s cyclopenta[c]pyridazin-3-one core differs from the cyclopenta[d]pyrimidine or pyrimidin-4-one systems in analogs. The pyridazinone ring may confer distinct electronic properties, influencing solubility and target interaction .

Key Observations:
  • The target compound’s synthesis likely follows methods similar to , where pyridazinones undergo alkylation with halide-containing intermediates. The piperidine-chloropyrimidine moiety may require multi-step functionalization .
  • In contrast, chromeno-pyrimidine derivatives (e.g., ) are synthesized via acid-catalyzed cyclocondensation, highlighting divergent strategies for bicyclic systems.

Physicochemical and Computational Properties

  • Drug-Likeness: Computational studies on chromeno-pyrimidines (e.g., ) indicate favorable oral bioavailability, which may extend to the target compound due to its moderate molecular weight (351.81 g/mol) and balanced hydrophobicity.

Q & A

Q. What are the key synthetic strategies for synthesizing 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between the piperidine and chloropyrimidine moieties under controlled conditions (e.g., Pd-catalyzed cross-coupling) .
  • Cyclization steps to form the fused cyclopenta-pyridazinone core, often requiring anhydrous solvents (e.g., THF or DMF) and inert atmospheres .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Key characterization tools include ¹H/¹³C NMR , HRMS , and HPLC-PDA to verify structural integrity .

Q. How is the compound’s structural conformation validated experimentally?

  • X-ray crystallography resolves the 3D arrangement of the fused bicyclic system and substituents .
  • 2D NMR (e.g., COSY, NOESY) confirms spatial interactions, such as the orientation of the piperidin-4-ylmethyl group relative to the pyridazinone ring .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control (e.g., 80–100°C) minimizes side reactions during cyclization .
  • Catalytic systems (e.g., p-toluenesulfonic acid) improve yields in one-pot syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Variations in assay conditions (e.g., pH, ionic strength). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Stereochemical impurities : Employ chiral HPLC or SFC to isolate enantiomers and test their individual bioactivity .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, reaction time) .
  • Flow chemistry improves heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Crystallization optimization (e.g., anti-solvent addition) enhances purity to >99% for pharmacological studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid-state stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The cyclopenta[c]pyridazinone core is prone to oxidation; argon-blanketed storage is recommended .
  • Solution stability : Avoid aqueous buffers at high pH (>8.0), which hydrolyze the chloropyrimidine group .

Q. What mechanistic hypotheses explain its bioactivity against kinase targets?

  • Molecular docking predicts interactions with ATP-binding pockets (e.g., hydrogen bonding with the pyridazinone carbonyl and hydrophobic contacts with the chloropyrimidine group) .
  • Kinase inhibition assays (e.g., ADP-Glo™) quantify selectivity across kinase families .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Protecting group strategies : Temporarily block reactive sites (e.g., the pyridazinone NH) during functionalization of the piperidine ring .
  • Computational modeling (DFT) identifies electron-deficient regions for site-specific modifications .

Methodological Tables

Table 1: Key Characterization Data for Synthetic Batches

ParameterMethodTypical ResultsReference
PurityHPLC-PDA≥98% (λ = 254 nm)
Molecular WeightHRMS (ESI+)[M+H]⁺: Calculated 413.12; Found 413.11
Melting PointDSC192–195°C (decomposition)

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
Chloropyrimidine hydrolysisAqueous conditions at high pHUse anhydrous solvents, neutral pH
Piperidine N-alkylationExcess alkylating agentOptimize stoichiometry (1:1.2)

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